Pentasodium diethylenetriaminepentaacetate Pentasodium diethylenetriaminepentaacetate
Brand Name: Vulcanchem
CAS No.: 140-01-2
VCID: VC21016056
InChI: InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);
SMILES: C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C14H23N3NaO10
Molecular Weight: 416.34 g/mol

Pentasodium diethylenetriaminepentaacetate

CAS No.: 140-01-2

Cat. No.: VC21016056

Molecular Formula: C14H23N3NaO10

Molecular Weight: 416.34 g/mol

* For research use only. Not for human or veterinary use.

Pentasodium diethylenetriaminepentaacetate - 140-01-2

Specification

CAS No. 140-01-2
Molecular Formula C14H23N3NaO10
Molecular Weight 416.34 g/mol
IUPAC Name pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Standard InChI InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);
Standard InChI Key HVLGAHRQYRRROV-UHFFFAOYSA-N
SMILES C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator